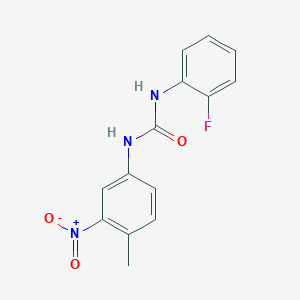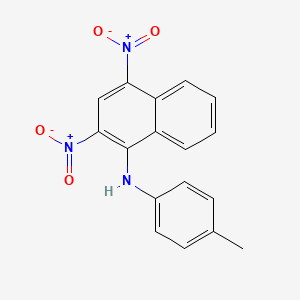![molecular formula C19H22O4 B5169205 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)
1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as EPPPE and is synthesized through a specific chemical process.
Wirkmechanismus
The mechanism of action of 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone is not fully understood. However, studies have suggested that it may work by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzymes.
Biochemical and Physiological Effects:
Studies have shown that 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have antitumor and antiviral effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone in lab experiments is its potential as an anti-inflammatory and analgesic agent. Additionally, it has been shown to have antitumor and antiviral properties, making it a potentially useful compound for studying cancer and viral infections. One of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone. One potential area of research is in the development of new anti-inflammatory and analgesic agents. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications. Finally, research could focus on the development of new synthesis methods for this compound to improve its yield and purity.
Synthesemethoden
The synthesis of 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone involves a series of chemical reactions. The process starts with the reaction of 2-ethoxyphenol with 3-chloropropylamine to form 2-(3-chloropropoxy)ethoxyphenol. This intermediate product is then reacted with 4-bromophenol to form 2-[3-(2-ethoxyphenoxy)propoxy]phenol. Finally, this compound is reacted with acetic anhydride to produce 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone.
Wissenschaftliche Forschungsanwendungen
1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone has been studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of medicinal chemistry. Studies have shown that this compound has potential as an anti-inflammatory and analgesic agent. Additionally, it has been shown to have antitumor and antiviral properties.
Eigenschaften
IUPAC Name |
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-18-11-6-7-12-19(18)23-14-8-13-22-17-10-5-4-9-16(17)15(2)20/h4-7,9-12H,3,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTUDVYOLNHDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5169129.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B5169146.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5169150.png)





![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)
![1-(4-methoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B5169195.png)
